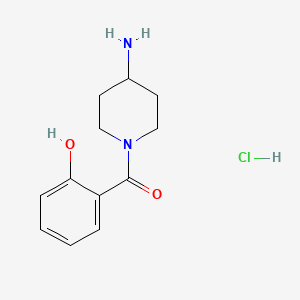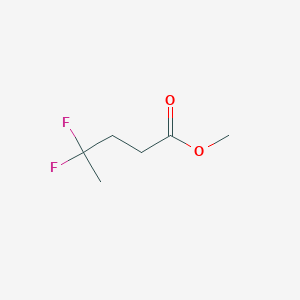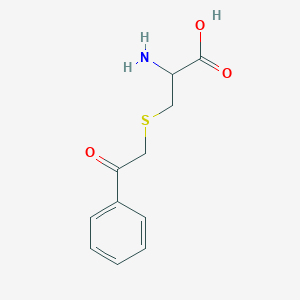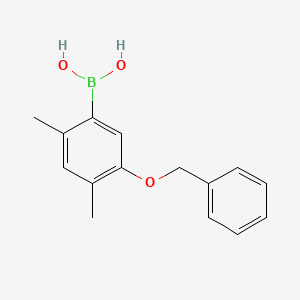![molecular formula C31H39Cl2N3O2 B14014959 4-[1,3-bis[(2-methoxyphenyl)methyl]-1,3-diazinan-2-yl]-N,N-bis(2-chloroethyl)-3-methylaniline CAS No. 916-32-5](/img/structure/B14014959.png)
4-[1,3-bis[(2-methoxyphenyl)methyl]-1,3-diazinan-2-yl]-N,N-bis(2-chloroethyl)-3-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, n,n-bis(2-chloroethyl)-4-[hexahydro-1,3-bis[(2-methoxyphenyl)methyl]-2-pyrimidinyl]-3-methyl- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzenamine core substituted with chloroethyl groups and a pyrimidinyl moiety. Its intricate molecular architecture makes it a subject of interest in synthetic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenamine, n,n-bis(2-chloroethyl)-4-[hexahydro-1,3-bis[(2-methoxyphenyl)methyl]-2-pyrimidinyl]-3-methyl- typically involves multiple steps One common approach is the reaction of benzenamine with 2-chloroethylamine hydrochloride in the presence of a base such as pyridine This reaction forms the n,n-bis(2-chloroethyl) derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, n,n-bis(2-chloroethyl)-4-[hexahydro-1,3-bis[(2-methoxyphenyl)methyl]-2-pyrimidinyl]-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of chloroethyl groups.
Substitution: Nucleophilic substitution reactions are common, where the chloroethyl groups can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Amines, thiols, polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of ethylamine derivatives.
Substitution: Formation of substituted benzenamine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Benzenamine, n,n-bis(2-chloroethyl)-4-[hexahydro-1,3-bis[(2-methoxyphenyl)methyl]-2-pyrimidinyl]-3-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of benzenamine, n,n-bis(2-chloroethyl)-4-[hexahydro-1,3-bis[(2-methoxyphenyl)methyl]-2-pyrimidinyl]-3-methyl- involves its interaction with cellular targets. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of cellular functions. The pyrimidinyl moiety may interact with specific enzymes or receptors, modulating their activity and contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenamine, n,n-bis(2-chloroethyl)-2-phenoxy-
- Benzenamine, n,n-bis(2-chloroethyl)-4-methyl-
- Benzenamine, n,n-bis(2-chloroethyl)-3-nitro-
Uniqueness
Benzenamine, n,n-bis(2-chloroethyl)-4-[hexahydro-1,3-bis[(2-methoxyphenyl)methyl]-2-pyrimidinyl]-3-methyl- stands out due to its unique combination of chloroethyl and pyrimidinyl groups. This structural complexity imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
916-32-5 |
|---|---|
Molekularformel |
C31H39Cl2N3O2 |
Molekulargewicht |
556.6 g/mol |
IUPAC-Name |
4-[1,3-bis[(2-methoxyphenyl)methyl]-1,3-diazinan-2-yl]-N,N-bis(2-chloroethyl)-3-methylaniline |
InChI |
InChI=1S/C31H39Cl2N3O2/c1-24-21-27(34(19-15-32)20-16-33)13-14-28(24)31-35(22-25-9-4-6-11-29(25)37-2)17-8-18-36(31)23-26-10-5-7-12-30(26)38-3/h4-7,9-14,21,31H,8,15-20,22-23H2,1-3H3 |
InChI-Schlüssel |
ACDVXXSRYALLRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N(CCCl)CCCl)C2N(CCCN2CC3=CC=CC=C3OC)CC4=CC=CC=C4OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


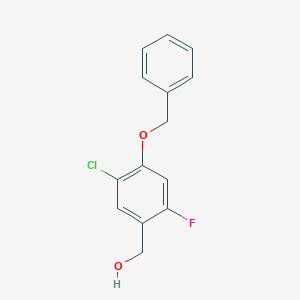
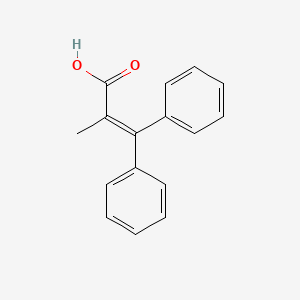
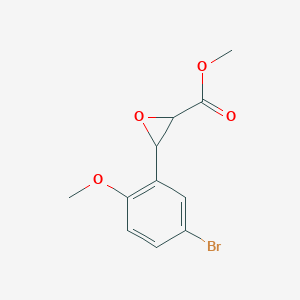
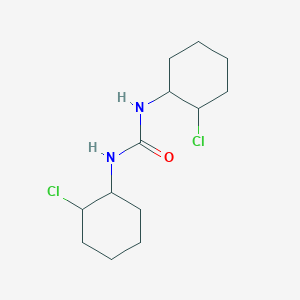
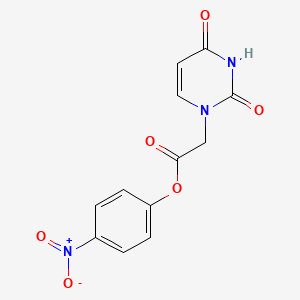
![[4-(5-Benzoyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] benzoate](/img/structure/B14014932.png)
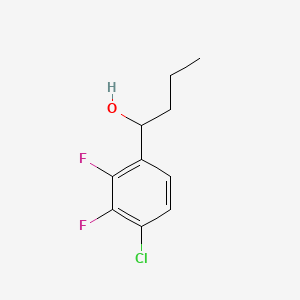
![4-[(2-Ethyl-4-methylimidazol-1-yl)-phenoxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14014944.png)
